2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) is a synthetic compound identified through pharmacophore mapping. [] It is primarily recognized for its role as a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). [] SIB-1893 is a valuable tool in scientific research for investigating the role of mGluR5 in various physiological and pathological processes. []
Mechanism of Action
SIB-1893 acts as a noncompetitive antagonist of mGluR5. [] This means it inhibits mGluR5 activity by binding to a site distinct from the glutamate binding site. [] While SIB-1893 demonstrates selectivity for mGluR5, research suggests it may also inhibit N-methyl-D-aspartate receptor (NMDAR) activity at higher concentrations. []
Applications
Investigating the role of mGluR5 in neurotoxicity: SIB-1893 has been shown to protect against trans-ACPD-induced neurotoxicity in organotypic hippocampal slice cultures, likely by antagonizing mGluR5 potentiation of NMDARs. [] It also reversed the inhibitory effect of 6-hydroxydopamine (6-OHDA) on glutamate uptake in astrocytes, suggesting a neuroprotective effect. [] Additionally, SIB-1893, along with another mGluR5 antagonist, MPEP, reduced traumatic neuronal injury in vitro and in vivo, potentially by antagonizing NMDARs. []
Studying the role of mGluR5 in ethanol withdrawal: SIB-1893 provided neuroprotection against the neurotoxicity induced by ethanol withdrawal in mature organotypic hippocampal slices. [] This suggests that the interplay between mGluR5s and NMDARs might be a potential target for preventing neurotoxicity associated with ethanol withdrawal. []
Examining the involvement of mGluR5 in Parkinson's disease: Studies showed that SIB-1893, alongside MPEP, protected against the neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a model for Parkinson's disease. [] This suggests mGluR5 antagonists like SIB-1893 could potentially be used to limit nigro-striatal damage in Parkinson's disease. []
Investigating the role of mGluR5 in L-beta-ODAP neurotoxicity: SIB-1893 partially prevented neuronal death caused by L-beta-ODAP, a neurotoxin found in grass pea, suggesting that mGluR5 activation might play a role in L-beta-ODAP neurotoxicity. []
Studying the role of mGluR5 in regulating excitatory amino acid release: Research indicates that SIB-1893, along with other mGlu5 antagonists, potently inhibited the potentiation of depolarization-evoked excitatory amino acid release by mGluR5 agonists. [] This suggests that selective mGlu5 antagonists like SIB-1893 could be potential neuroprotective agents for brain disorders associated with abnormal excitatory amino acid transmission. []
Related Compounds
6-Methyl-2-(phenylazo)-3-pyridinol (SIB-1757)
Compound Description: SIB-1757 is a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It exhibits an IC50 of 0.37 μM at hmGluR5 compared to >100 μM at hmGluR1, indicating selectivity [].
Relevance: SIB-1757 is structurally similar to 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) and shares the same pharmacological target, mGluR5. Both compounds are identified as potent and selective mGluR5 antagonists and have been used alongside each other in research to investigate the role of mGluR5 in various neurological processes [, , , ].
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
Compound Description: MPEP is a potent and selective antagonist of mGluR5, capable of blocking agonist-induced phosphoinositide hydrolysis []. It also exhibits neuroprotective effects in vitro and in vivo, particularly against traumatic neuronal injury and glutamate/NMDA-induced neuronal cell death [].
Relevance: Like 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893), MPEP acts as an mGluR5 antagonist and displays neuroprotective properties. Both compounds have been investigated for their therapeutic potential in neurological conditions such as Parkinson's disease and traumatic brain injury [, ]. Interestingly, while highly potent at mGluR5, research suggests that both MPEP and SIB-1893 might exert their neuroprotective effects by also antagonizing NMDA receptors at higher concentrations [].
(RS)-1-Aminoindan-1,5-dicarboxylic Acid (AIDA)
Compound Description: AIDA functions as an antagonist of group I metabotropic glutamate receptors (mGluRs), showing partial but significant neuroprotective effects against L-β-ODAP-induced neuronal death in rat cortical neuron/glia cultures [].
Relevance: Although AIDA targets both mGluR1 and mGluR5 within group I mGluRs, unlike the more selective 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) which focuses on mGluR5, it highlights the importance of targeting this receptor family in neurological conditions like neurolathyrism [].
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG)
Compound Description: (S)-MCPG is a broad-spectrum antagonist of mGluRs that effectively inhibits (S)-3,5-DHPG-evoked responses in rat cerebrocortical minislices [].
Relevance: As a broad-spectrum mGluR antagonist, (S)-MCPG provides a contrasting perspective to the more selective action of 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) on mGluR5. This comparison helps delineate the specific contributions of mGluR5 versus other mGluR subtypes in modulating excitatory amino acid release and potential therapeutic applications [].
Compound Description: Trans-ACPD acts as an agonist at both group I and group II mGluRs. It induces neurotoxicity in organotypic hippocampal slice cultures, likely through the potentiation of NMDA receptors [].
Relevance: Trans-ACPD, being an mGluR agonist, contrasts with the antagonist activity of 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) at mGluR5. This difference is important as it allows researchers to study the contrasting effects of activating versus inhibiting mGluR5 in various experimental models []. Furthermore, the ability of SIB-1893 to protect against trans-ACPD-induced neurotoxicity strengthens the evidence for its therapeutic potential in conditions involving mGluR5 overactivation [].
Compound Description: (1S,3R)-ACPD acts as a broad-spectrum mGlu receptor agonist and can induce concentration-dependent increases in d-[3H]aspartic acid efflux from rat cerebrocortical minislices [].
Relevance: Similar to trans-ACPD, the agonist activity of (1S,3R)-ACPD contrasts with 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893)'s role as an antagonist. This comparison highlights the complex modulation of excitatory neurotransmission by different mGluR ligands [].
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG)
Compound Description: (S)-3,5-DHPG acts as a selective agonist for group I mGluRs, particularly potent at mGluR5. It can enhance depolarization-evoked d-[3H]aspartic acid efflux from rat cerebrocortical minislices [].
Relevance: (S)-3,5-DHPG's agonist activity contrasts with the antagonist action of 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893). Studies utilizing both agonists like (S)-3,5-DHPG and antagonists like SIB-1893 help elucidate the specific roles of mGluR5 in regulating excitatory neurotransmission and its potential as a therapeutic target [].
(RS)-2-Chloro-5-hydroxyphenylglycine ((RS)-CHPG)
Compound Description: (RS)-CHPG functions as a selective agonist for mGluR5. It can potentiate high K+-evoked d-[3H]aspartic acid efflux in rat cerebrocortical minislices [].
Relevance: Similar to (S)-3,5-DHPG, (RS)-CHPG's agonist activity contrasts with the antagonist action of 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893). Studying both agonists and antagonists provides a comprehensive understanding of mGluR5 pharmacology and its potential therapeutic implications [].
Compound Description: CPCCOEt is a selective mGluR1 antagonist that, even at high concentrations, does not affect the neuroprotective activity of 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) against MPTP toxicity [].
Relevance: The lack of effect of this selective mGluR1 antagonist on SIB-1893's neuroprotective action further strengthens the evidence for the specific involvement of mGluR5, and not mGluR1, in MPTP-induced neurotoxicity [].
N-Methyl-D-aspartate (NMDA)
Compound Description: NMDA is a selective agonist of NMDA receptors, known for its role in excitatory neurotransmission and its involvement in excitotoxicity under certain conditions [, ].
Relevance: While not structurally related, NMDA's mechanism of action intersects with 2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) in the context of neurotoxicity and potential neuroprotective strategies. Research suggests that SIB-1893, alongside its mGluR5 antagonism, might also directly inhibit NMDA receptors at higher concentrations, contributing to its neuroprotective effects [, ]. This finding highlights a potential interplay between mGluR5 and NMDA receptors in mediating neuronal damage and the therapeutic potential of targeting both receptor systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)-talarozole is an N-{4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine that is the (R)-enantiomer of talarozole. The racemate is used for the treatment of keratinization disorders, psoriasis and acne. It is an enantiomer of a (S)-talarozole.
LS11(talaporfin sodium) is an agent consisting of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity. After intratumoral activation by light emitting diodes, taporfin sodium forms an extended high energy conformational state that generates singlet oxygen, resulting in free radical-mediated cell death. It is used to treat many kinds of cancers. Talaporfin Sodium is an agent consisting of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity. After intratumoral activation by light emitting diodes, taporfin sodium forms an extended high energy conformational state that generates singlet oxygen, resulting in free radical-mediated cell death. (NCI04)
Talbutal is a member of barbiturates. Talbutal, also called 5-allyl-5-sec-butylbarbituric acid, is a barbiturate with a short to intermediate duration of action. Talbutal is a schedule III drug in the U.S.
Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer. Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. See also: Talazoparib Tosylate (active moiety of).
Beta-Zearalanol is a macrolide. Taleranol is a natural product found in Fusarium graminearum, Fusarium equiseti, and other organisms with data available.